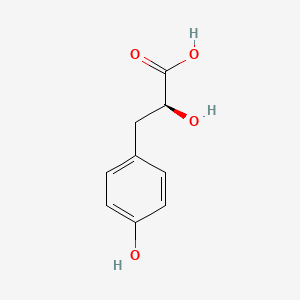

(S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid

概要

説明

(S)-3-(4-ヒドロキシフェニル)乳酸は、フェニル環にヒドロキシル基が結合し、乳酸部分を有するキラル化合物です。生物活性で知られており、さまざまな科学研究の用途で使用されています。

作用機序

(S)-3-(4-ヒドロキシフェニル)乳酸の作用機序は、さまざまな分子標的や経路との相互作用を伴います。細胞壁の合成を阻害することで、特定の細菌の増殖を抑制できます。 さらに、活性酸素種をスカベンジし、酸化ストレスを軽減することで、抗酸化剤として作用します .

類似化合物の比較

類似化合物

- 4-ヒドロキシフェニル酢酸

- 4-ヒドロキシフェニル乳酸

- 乳酸エチル

独自性

(S)-3-(4-ヒドロキシフェニル)乳酸は、キラル性と特異的な生物活性によりユニークです。 乳酸エチルと比較して、化学合成と生物学的研究においてより汎用性があります .

生化学分析

Biochemical Properties

(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is integral to numerous biochemical reactions. It serves as a substrate for enzymes such as tyrosine hydroxylase, which catalyzes the conversion of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid to L-DOPA, a precursor to dopamine. Additionally, it interacts with phenylalanine hydroxylase, which converts phenylalanine to (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid. These interactions are vital for the production of catecholamines, which are essential for stress response and mood regulation .

Cellular Effects

(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid influences various cellular processes. It is known to enhance the production of neurotransmitters, thereby affecting cell signaling pathways and gene expression. For instance, increased levels of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid can lead to elevated dopamine levels, which in turn can enhance cognitive function and mood . Moreover, this compound plays a role in cellular metabolism by participating in the synthesis of thyroid hormones, which regulate metabolic rate and energy production.

Molecular Mechanism

The molecular mechanism of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid involves its conversion to various bioactive compounds. It binds to and activates tyrosine hydroxylase, leading to the production of L-DOPA. This process is crucial for the synthesis of dopamine, norepinephrine, and epinephrine. Additionally, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid can undergo phosphorylation, which may influence its activity and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid can vary over time. Studies have shown that its stability is influenced by factors such as pH and temperature. Over extended periods, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid may degrade, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to affect cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid in animal models are dose-dependent. At low doses, it has been shown to enhance cognitive function and reduce stress levels. At high doses, it may lead to adverse effects such as increased blood pressure and heart rate. Threshold effects have been observed, where the benefits of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid plateau beyond a certain dosage .

Metabolic Pathways

(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is involved in several metabolic pathways. It is a key intermediate in the biosynthesis of catecholamines and thyroid hormones. Enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase play crucial roles in these pathways. Additionally, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid can influence metabolic flux and metabolite levels, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is transported and distributed via specific transporters and binding proteins. For instance, the large neutral amino acid transporter (LAT1) facilitates its uptake into cells. Once inside, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid can accumulate in various tissues, including the brain, where it exerts its effects on neurotransmitter synthesis .

Subcellular Localization

The subcellular localization of (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is critical for its activity. It is predominantly found in the cytoplasm, where it interacts with enzymes involved in neurotransmitter synthesis. Additionally, (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid may undergo post-translational modifications, such as phosphorylation, which can influence its localization and function within specific cellular compartments .

準備方法

合成経路と反応条件

(S)-3-(4-ヒドロキシフェニル)乳酸は、乳酸菌を用いた4-ヒドロキシフェニルピルビン酸の生体変換によって合成できます。細菌は、グルコース、マルトース、ラクトース、またはスクロースなどの炭素源と、コーンスティープリカー、酵母エキス、ペプトン、大豆パルプなどの窒素源を含む培地で培養されます。発酵は25〜40°Cで行われ、(S)-3-(4-ヒドロキシフェニル)乳酸が生成されます .

工業的生産方法

(S)-3-(4-ヒドロキシフェニル)乳酸の工業的生産は、大規模生産向けに最適化された、同様の発酵プロセスを伴います。バイオリアクターと制御された発酵条件の使用により、化合物の高収率と純度が保証されます。

化学反応解析

反応の種類

(S)-3-(4-ヒドロキシフェニル)乳酸は、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシル基を酸化して、対応するケトンまたはアルデヒドを形成できます。

還元: カルボキシル基を還元して、アルコールを形成できます。

エステル化: カルボキシル基はアルコールと反応してエステルを形成できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。

主要な生成物

酸化: 4-ヒドロキシフェニルピルビン酸の生成。

還元: 4-ヒドロキシフェニルエタノールの生成。

エステル化: 4-ヒドロキシフェニル酢酸エチルなどのエステルの生成。

科学研究への応用

(S)-3-(4-ヒドロキシフェニル)乳酸は、科学研究において幅広い用途があります。

化学: 有機合成の試薬として、およびキラルビルディングブロックとして使用されます。

生物学: 代謝経路や酵素相互作用における役割について研究されています。

医学: 抗菌作用や抗酸化作用を含む、潜在的な治療効果について調査されています。

化学反応の分析

Types of Reactions

(S)-3-(4-Hydroxyphenyl)lactic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxyl group can be reduced to form alcohols.

Esterification: The carboxyl group can react with alcohols to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Esterification: Catalysts like sulfuric acid (H2SO4) or enzymes such as lipase can be used for esterification reactions.

Major Products

Oxidation: Formation of 4-hydroxyphenylpyruvic acid.

Reduction: Formation of 4-hydroxyphenylethanol.

Esterification: Formation of esters like ethyl 4-hydroxyphenylacetate.

科学的研究の応用

(S)-3-(4-Hydroxyphenyl)lactic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a chiral building block.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antioxidant properties.

Industry: Used in the production of biodegradable polymers and as a preservative in food and cosmetics.

類似化合物との比較

Similar Compounds

- 4-Hydroxyphenylacetic acid

- 4-Hydroxyphenyllactic acid

- Ethyl lactate

Uniqueness

(S)-3-(4-Hydroxyphenyl)lactic acid is unique due to its chiral nature and specific biological activitiesCompared to ethyl lactate, it offers more versatility in chemical synthesis and biological research .

生物活性

(S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid, also known as (S)-4-hydroxyphenyl lactate , is a compound that has garnered significant attention due to its biological activities, particularly in antioxidant properties and potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : (S)-3-(4-Hydroxyphenyl)-2-hydroxypropanoic acid

- Molecular Formula : C10H12O4

- CAS Number : 23508-35-2

The compound features a hydroxyl group attached to a phenyl ring, contributing to its reactivity and interaction with biological systems.

Antioxidant Properties

One of the most notable biological activities of this compound is its antioxidative capacity . Studies have demonstrated that this compound exhibits significant DPPH radical-scavenging activities, which indicates its potential to neutralize free radicals in biological systems .

Table 1: Antioxidant Activity Comparison

Neuroprotective Effects

Research indicates that this compound can cross the blood-brain barrier (BBB), allowing it to exert neuroprotective effects. It has been shown to modulate neuronal signaling pathways and may enhance synaptic plasticity, which is crucial for learning and memory .

Case Study: Neuroprotective Mechanisms

In a study investigating the effects of dietary polyphenols on brain health, it was found that low molecular weight (poly)phenol metabolites, including this compound, could influence neuroinflammation and neuronal repair mechanisms. The study highlighted the compound's ability to promote the expression of proteins involved in synaptic function and neuroprotection .

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl groups in the structure allow the compound to donate electrons, neutralizing reactive oxygen species (ROS).

- Enzyme Modulation : It may inhibit certain enzymes involved in oxidative stress pathways, thus reducing cellular damage.

- Receptor Interaction : The compound's interaction with specific receptors can modulate signaling pathways related to inflammation and cell survival.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce oxidative stress markers in cultured neuronal cells. These findings suggest its potential for therapeutic use in neurodegenerative diseases characterized by oxidative damage.

In Vivo Studies

Animal studies have further supported the neuroprotective effects of this compound. For instance, administration of this compound in models of Alzheimer's disease resulted in improved cognitive function and reduced amyloid-beta plaque formation .

特性

IUPAC Name |

(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGVDSSUAVXRDY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432803 | |

| Record name | (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23508-35-2 | |

| Record name | Latifolicinin C acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023508352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23508-35-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATIFOLICININ C ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X3113D870 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。